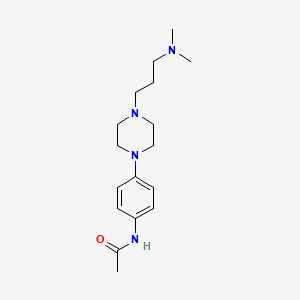

Piperamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

299-48-9 |

|---|---|

Fórmula molecular |

C17H28N4O |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide |

InChI |

InChI=1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22) |

Clave InChI |

DPCSPGOPQYRPCP-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Piperamide: A Technical Guide to its Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperamides, a diverse class of alkaloids predominantly found in the Piperaceae family, have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the natural sources of piperamides and their multifaceted bioactivities, including insecticidal, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental methodologies for the extraction, isolation, and bioactivity assessment of piperamides are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by piperamides are elucidated through detailed diagrams, offering insights into their mechanisms of action. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Piperamides

Piperamides are most abundantly found in plants of the Piper genus, which comprises over 2,000 species.[1] These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine and as spices.[1] The fruits of Piper nigrum (black pepper), Piper longum (long pepper), and Piper retrofractum (Javanese long pepper) are particularly rich sources of various piperamides.[1][2][3]

The specific piperamide content can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed (fruits, stems, roots).[1][4] Piperine (B192125) is the most well-known and abundant this compound, responsible for the pungency of black pepper.[5] However, numerous other piperamides with distinct structural features and biological activities have been isolated and characterized.[6][7]

Table 1: Prominent Piperamides and Their Natural Sources

| This compound | Representative Natural Source(s) | Reference(s) |

| Piperine | Piper nigrum, Piper longum | [8] |

| Piperlongumine | Piper longum | [3] |

| Pipercide | Piper nigrum | [9] |

| Guineensine | Piper nigrum, Piper guineense | [3][9] |

| Pellitorine | Piper nigrum | [9][10] |

| Retrofractamide A | Piper nigrum | [9][10] |

| Chabamide | Piper nigrum | [10] |

Bioactivity of Piperamides

Piperamides exhibit a remarkable range of pharmacological and biological activities, making them promising candidates for the development of new therapeutic agents and biopesticides.

Insecticidal Activity

The insecticidal properties of piperamides are well-documented, with many compounds demonstrating potent activity against a variety of agricultural and household pests.[2][11] They can act as neurotoxins, disrupting the normal functioning of the insect nervous system.[3] Some piperamides also inhibit cytochrome P450-dependent monooxygenases in insects, which can enhance the efficacy of other insecticides.[3]

Table 2: Insecticidal Activity of Selected Piperamides

| This compound | Target Insect | Bioassay | Quantitative Data (LC50/LD50) | Reference(s) |

| Pipercide | Culex pipiens pallens (larvae) | Larvicidal assay | 0.004 ppm (48h LC50) | [9] |

| Retrofractamide A | Aedes togoi (larvae) | Larvicidal assay | 0.01 ppm (48h LC50) | [9] |

| Retrofractamide A | Aedes aegypti (larvae) | Larvicidal assay | 0.039 ppm (48h LC50) | [9] |

| Guineensine | Culex pipiens pallens (larvae) | Larvicidal assay | 0.17 ppm (48h LC50) | [9] |

| Pellitorine | Aedes togoi (larvae) | Larvicidal assay | 0.71 ppm (48h LC50) | [9] |

| Piperine | Culex pipiens pallens (larvae) | Larvicidal assay | 3.21 ppm (48h LC50) | [9] |

Anti-inflammatory Activity

Several piperamides have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[12][13] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the Nrf2/HO-1 pathways.[10][14]

Table 3: Anti-inflammatory Activity of Selected Piperamides

| This compound | Model/Assay | Key Findings | Quantitative Data (IC50) | Reference(s) |

| Chabamide | LPS-induced NO production in RAW264.7 cells | Inhibition of nitric oxide production | 6.8 µM | [10] |

| Pellitorine | LPS-induced NO production in RAW264.7 cells | Inhibition of nitric oxide production | 14.5 µM | [10] |

| Isopiperolein B | LPS-induced NO production in RAW264.7 cells | Inhibition of nitric oxide production | 23.7 µM | [10] |

| Retrofractamide A | LPS-induced NO production in RAW264.7 cells | Inhibition of nitric oxide production | 30.2 µM | [10] |

| Piperine Derivative (D4) | Human microglia and astrocytes | Inhibition of NF-κB translocation and pro-inflammatory cytokines | Not specified | [15] |

Anticancer Activity

The anticancer potential of piperamides has been extensively investigated.[16] They have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[17] The underlying mechanisms are often multifactorial, involving the modulation of signaling pathways that regulate cell cycle, apoptosis, and angiogenesis.[18][19]

Table 4: Anticancer Activity of Selected Piperamides and Derivatives

| Compound | Cancer Cell Line | Bioassay | Quantitative Data (IC50/GI50) | Reference(s) |

| Piperchabamide B | MCF-7 (human breast cancer) | Cytotoxicity assay | 16.58 µM | [20] |

| Piperchabamide B | HL-60 (human leukemia) | Cytotoxicity assay | 21.32 µM | [20] |

| Piperchabamide B | A-549 (human lung cancer) | Cytotoxicity assay | 23.82 µM | [20] |

| Piperidine Derivative 16 | HT29 (colon cancer) | Growth inhibition assay | 4.1 µg/mL | [17] |

| Piperidine Derivative 16 | MCF7 (breast cancer) | Growth inhibition assay | 26.2 µg/mL | [17] |

| Piperine-free P. nigrum extract | KKU-M213 (cholangiocarcinoma) | Cytotoxicity (MTT assay) | 13.70 ± 1.14 µg/ml | [21] |

| Piperine | KKU-M213 (cholangiocarcinoma) | Cytotoxicity (MTT assay) | 27.01 ± 0.36 µg/ml | [21] |

Neuroprotective Activity

Emerging evidence suggests that piperamides, particularly piperine, possess neuroprotective properties.[22] These compounds have been shown to protect neurons from various insults, including excitotoxicity and oxidative stress.[22] The proposed mechanisms include the modulation of neurotransmitter systems, anti-inflammatory actions in the central nervous system, and the activation of pro-survival signaling pathways.[23]

Table 5: Neuroprotective Effects of Piperine

| Model | Key Findings | Reference(s) |

| Glutamate-induced excitotoxicity in hippocampal neurons | Suppression of Ca2+ overloading and presynaptic glutamate (B1630785) release | |

| MPTP-induced Parkinson's disease mouse model | Attenuation of motor deficits, reduction of microglia activation and oxidative stress, anti-apoptotic effects | [22] |

| Kainic acid-induced neurotoxicity in rats | Upregulation of NGF/TrkA/Akt/GSK3β signaling pathway | [23] |

Experimental Protocols

Extraction and Isolation of Piperamides

A general workflow for the extraction and isolation of piperamides from Piper species is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the target compounds and the plant material.

Protocol 1: General Extraction and Isolation of Piperamides

-

Sample Preparation: Air-dry the plant material (e.g., fruits of Piper nigrum) and grind it into a coarse powder.

-

Extraction:

-

Perform exhaustive extraction of the powdered material using a Soxhlet apparatus with a suitable solvent such as 95% ethanol (B145695) or ethyl acetate (B1210297).[24][25]

-

Alternatively, macerate the powder in a solvent like glacial acetic acid for 12 hours, followed by filtration.[26]

-

-

Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude oleoresin.[24]

-

Purification (for Piperine):

-

Dissolve the crude extract in an ethanolic solution of potassium hydroxide (B78521) (KOH) to saponify fats and resins.

-

Filter the solution and add water to precipitate crude piperine.

-

Collect the precipitate and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain purified piperine crystals.[25]

-

-

Chromatographic Separation (for multiple piperamides):

-

Subject the crude extract to column chromatography using silica (B1680970) gel or another appropriate stationary phase.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions containing different piperamides.

-

Further purify the fractions using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[7][11]

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with reference standards.[7]

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3]

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test this compound (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[27]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar [semanticscholar.org]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. MAPK signaling pathway | Abcam [abcam.com]

- 20. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Extraction of Bioactive Compounds from Pepper (Piper Nigrum) in Vietnam Using Response Surface Methodology and the Piperine Purification Process – Oriental Journal of Chemistry [orientjchem.org]

- 26. mitrask.com [mitrask.com]

- 27. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Piperamides: A Technical Guide to Their Discovery and Evaluation from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds has consistently led researchers to the vast chemical diversity of the plant kingdom. Among the myriad of natural products, piperamides, a class of amide alkaloids predominantly found in the Piperaceae family, have emerged as a significant area of interest for drug discovery and development.[1][2] Species like Piper nigrum (black pepper) are rich sources of these compounds, which have been traditionally used in medicine for centuries.[3][4] Modern pharmacological studies have begun to unravel the molecular mechanisms behind their therapeutic effects, revealing a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][5]

This in-depth technical guide provides a comprehensive overview of the discovery of novel piperamides from plant extracts. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to explore this promising class of compounds. The guide details experimental protocols for extraction, isolation, and characterization, presents quantitative data on known piperamides, and visualizes key signaling pathways modulated by these bioactive molecules.

Quantitative Analysis of Piperamides in Plant Material

The concentration of piperamides can vary significantly depending on the plant species, geographical origin, and processing methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are powerful techniques for the quantification of these compounds.[6][7] The tables below summarize the quantitative data of major piperamides found in various commercial peppercorns and the yields of specific piperamides isolated from Piper nigrum.

Table 1: Content of Major Piperamides in Commercial Peppercorns (mg/g of dry weight) [7][8]

| Piperamide | Black Peppercorns | White Peppercorns | Green Peppercorns | Red Peppercorns |

| Piperine (B192125) (isomers) | 0.7 - 129 | 0.8 - 98 | 129 | 0.7 |

| Piperanine | 1.4 | 0.3 | Not Reported | Not Reported |

| Piperettine | Not Reported | Not Reported | Not Reported | Not Reported |

| Piperlonguminine | 1.0 | Not Reported | Not Reported | 0.0 |

| Piperdardine | 1.8 | Not Reported | Not Reported | Not Reported |

| Total Piperamides | up to 153 | up to 99.1 | 153 | 6.6 |

Table 2: Yields of Isolated Piperamides from Piper nigrum from Costa Rica [9][10][11]

| Isolated this compound | Yield (mg/100 g dry material) |

| Retrorfractamide B | 134.0 |

| Guineensine | 209.7 |

| Pellitorine | 361.8 |

| (2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide | 467.0 |

Experimental Protocols

The successful discovery and characterization of novel piperamides rely on a systematic workflow encompassing extraction, fractionation, isolation, and structure elucidation.

Extraction of Piperamides from Plant Material

A common and efficient method for extracting piperamides is Accelerated Solvent Extraction (ASE).

-

Plant Material Preparation: Dry the plant material (e.g., fruits, stems) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of piperamides.[10]

-

Accelerated Solvent Extraction (ASE) Protocol:

-

Pack a 34 mL stainless steel extraction cell with the ground plant material.

-

Place the cell in the ASE system (e.g., Dionex™ ASE™ 150).

-

Perform the extraction with ethyl acetate at room temperature.

-

The resulting extract is then washed with water to remove polar impurities.

-

Finally, the organic solvent is evaporated under vacuum to yield a this compound-rich extract.[10]

-

Isolation of Individual Piperamides

Chromatographic techniques are essential for the separation and purification of individual piperamides from the crude extract.

-

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the this compound-rich extract in a suitable solvent (e.g., methanol).

-

Use a preparative or semi-preparative HPLC system equipped with a suitable column (e.g., C18).

-

Employ a gradient elution system, for example, a mobile phase consisting of a mixture of water and acetonitrile (B52724), with the proportion of acetonitrile gradually increasing over time.

-

Monitor the elution profile using a Diode Array Detector (DAD).

-

Collect the fractions corresponding to the individual peaks.

-

The purity of the isolated compounds can be confirmed by analytical HPLC.[9][10]

-

Structural Characterization of Novel Piperamides

A combination of spectroscopic techniques is used to determine the chemical structure of the isolated compounds.

-

High-Resolution Mass Spectrometry (HRMS):

-

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-ESI-QTOF-HRMS) is a powerful tool for obtaining accurate mass measurements and fragmentation patterns of the isolated piperamides.[9][12] This information is crucial for determining the molecular formula and identifying characteristic structural motifs.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

13C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete elucidation of the chemical structure.[9][10]

-

Signaling Pathways Modulated by Piperamides

Piperamides, particularly the well-studied compound piperine, exert their biological effects by modulating various intracellular signaling pathways.[13][14] Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

Caption: General workflow for the discovery of novel piperamides.

A significant body of research has focused on the anti-inflammatory and anticancer properties of piperine, highlighting its ability to interfere with key signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and cancer. Piperine has been shown to inhibit the activation of NF-κB.[13]

Caption: Inhibition of the NF-κB signaling pathway by piperine.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Piperine has been observed to modulate the activity of key MAPK members like ERK, p38, and JNK.[14][15]

Caption: Modulation of the MAPK signaling pathway by piperine.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. Piperine has been shown to inhibit TGF-β signaling.[16]

Caption: Inhibition of the TGF-β/SMAD signaling pathway by piperine.

Conclusion and Future Directions

The discovery of novel piperamides from plant extracts represents a vibrant and promising field of research for the development of new therapeutic agents. The diverse chemical structures and wide range of biological activities of these compounds underscore their potential in addressing various human diseases.[1][17] This technical guide provides a foundational framework for researchers to systematically explore this chemical space.

Future research should focus on the continued discovery of novel this compound structures from a wider variety of plant species. High-throughput screening methods coupled with advanced analytical techniques will be instrumental in accelerating this process. Furthermore, a deeper understanding of the structure-activity relationships of piperamides will be crucial for the rational design and synthesis of more potent and selective analogs. As our knowledge of the molecular targets and signaling pathways of piperamides expands, so too will their potential for translation into clinically effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar [semanticscholar.org]

- 9. Characterization and Isolation of Piperamides from Piper nigrum cultivated in Costa Rica [kerwa.ucr.ac.cr]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. orion.tec.ac.cr [orion.tec.ac.cr]

- 13. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Piperamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperamide scaffold, a privileged structural motif characterized by a piperidine (B6355638) ring linked to a carbonyl group via an amide bond, has emerged as a cornerstone in contemporary drug discovery. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Introduction to the this compound Scaffold

The this compound moiety is a key pharmacophore that imparts desirable physicochemical properties to molecules, including improved metabolic stability, oral bioavailability, and the ability to traverse biological membranes.[1] The prototypical example is piperine (B192125), the main alkaloid from black pepper (Piper nigrum), which is well-known for its diverse pharmacological effects and its role as a bio-enhancer.[2][3] Beyond natural products, synthetic piperamides have been extensively explored, leading to the development of potent and selective modulators of a wide array of biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of a substituted piperidine with a carboxylic acid or its activated derivative.

General Synthesis Protocol: Amide Coupling

A common method for constructing the this compound bond is through the reaction of a piperidine derivative with a carboxylic acid in the presence of a coupling agent.

Experimental Protocol: Synthesis of N-Aryl this compound Analogs

-

Acid Activation: To a solution of piperic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-Dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired substituted aniline (B41778) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-aryl this compound analog.[4]

References

- 1. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic spectrum of piperine for clinical practice: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Targets of Piperamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of piperamides, a diverse class of compounds characterized by a piperidine (B6355638) or piperazine (B1678402) moiety linked to a carbonyl group. The most extensively studied piperamide, piperine (B192125), the primary pungent component of black pepper, serves as a key exemplar throughout this document. This guide details the molecular interactions, quantitative binding data, and the modulation of critical signaling pathways by this versatile chemical scaffold.

Core Biological Targets and Quantitative Data

Piperamides exert their biological effects by interacting with a wide array of molecular targets, including enzymes, ion channels, G-protein coupled receptors (GPCRs), and transcription factors. The following sections and tables summarize the key targets and the associated quantitative data for this compound interactions.

Enzyme Inhibition

Piperamides have been shown to inhibit several classes of enzymes, with significant research focused on monoamine oxidases (MAOs), histone deacetylases (HDACs), and cytochrome P450 enzymes.

Table 1: Inhibition of Monoamine Oxidase (MAO) by Piperamides

| Compound | Target | IC50 (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Piperine | MAO-A | 20.9 | 19.0 ± 0.9 | Competitive | [1] |

| Piperine | MAO-B | 7.0 | 3.19 ± 0.5 | Competitive | [1] |

| Piperine | MAO-A | 49.3 | 35.8 (Kᵢ), 25.7 (K_I_) | Mixed | [2] |

| Piperine | MAO-B | 91.3 | 79.9 | Competitive | [2] |

| Piperine Derivative 7 | hMAO-A | 15.38 ± 0.071 | - | - | [3] |

| Piperine Derivative 17c | hMAO-A | 16.11 ± 0.091 | - | - | [3] |

| Piperine Derivative 15 | hMAO-B | 12.15 ± 0.003 | - | - | [3] |

| Piperine Derivative 5 | hMAO-B | 14.19 ± 0.007 | - | - | [3] |

| Unnamed Piperine Derivative | MAO-B | 0.498 | - | - | [4] |

Table 2: Inhibition of Histone Deacetylases (HDACs) by Piperamides

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Piperine | HDAC | 352.80 ± 4.33 | HeLa | [5] |

| Piperine Derivative 1e | HDAC | 85.61 ± 3.32 | HeLa | [5] |

| Piperine Derivative 1f | HDAC | 111.27 ± 2.13 | HeLa | [5] |

| Compound 10 (Piperidine-based) | HDAC6 | Low micromolar | - | [6] |

| Compound 9b (Piperazine-based) | HDAC6 | 0.031 | - | [7] |

| Compound 2 (Benzylpiperazine) | HDAC6 | 0.11 ± 0.013 | - | [8] |

Table 3: Inhibition of Cytochrome P450 (CYP) Enzymes by Piperine

| Target | Substrate | IC50 (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| CYP3A4 | Verapamil (D-617 formation) | 53.8 | 36 ± 8 / 49 ± 6 | Mixed | [9][10] |

| CYP3A4 | Verapamil (Norverapamil formation) | 64.4 | 44 ± 10 / 77 ± 10 | Mixed | [9][10] |

| CYP3A4 | - | - | 30.7 | Time-dependent | [11] |

Ion Channel Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key target of piperine, responsible for its characteristic pungency.

Table 4: Activation of TRPV1 by Piperamides

| Compound | EC50 (µM) | Cell System | Reference |

| Piperine | 0.6 - 128 | HEK cells expressing TRPV1 | [12] |

| Piperine | 3.3 ± 0.7 | HEK293 cells expressing mTRPV1 | [13] |

| Piperine | 0.292 ± 0.054 | HEK293 cells expressing hTRPV1 | [14] |

G-Protein Coupled Receptor (GPCR) Antagonism

Certain piperidine-based compounds have been developed as antagonists for the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV entry into cells.

Table 5: Antagonism of CCR5 by Piperidine Derivatives

| Compound | Kᵢ (nM) | IC50 (nM) | Assay | Reference |

| Compound 20 | 1000 | - | ¹²⁵I-labeled RANTES binding | [15] |

| AK602 | 2.9 ± 1.0 | - | ³H-labeled binding assay | [16] |

| Piperidine 19 | - | 25.73 (calcium mobilization), 73.01 (anti-HIV) | Calcium mobilization, Anti-HIV | [17] |

| Compound 11f | - | 0.59 | Anti-HIV (PBMCs) | [18] |

| Compound 10h | - | 11 | CCR5 antagonism | [19] |

Ligand-Gated Ion Channel Modulation

Piperine and its derivatives have been shown to modulate the function of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Table 6: Modulation of GABAₐ Receptors by Piperamides

| Compound | Receptor Subtype | EC50 (µM) | Maximal I_GABA_ Potentiation (%) | Reference |

| Piperine | α₁β₂γ₂ₛ | 52.4 ± 9.4 | 302 ± 27 | [20] |

| Piperine | α₂β₂ | 42.8 ± 7.6 | 248 ± 48 | [21] |

| Piperine | α₃β₂ | 59.6 ± 12.3 | 375 ± 51 | [21] |

| SCT-66 | α₁β₂γ₂ₛ | - | 378 ± 15 | [20] |

Signaling Pathway Modulation

Piperamides, particularly piperine, have been demonstrated to modulate several key intracellular signaling pathways implicated in inflammation, cell survival, and fibrosis.

NF-κB Signaling Pathway

Piperine has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory responses. It achieves this by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[22][23][24][25]

TGF-β/SMAD Signaling Pathway

Piperine has been found to ameliorate fibrosis by inhibiting the TGF-β/SMAD signaling pathway. It reduces the expression of TGF-β and inhibits the phosphorylation of SMAD2/3, key downstream effectors in this pathway, thereby preventing the expression of fibrotic mediators.[26][27][28]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-target interactions.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines the steps for determining the inhibitory activity of piperamides against MAO-A and MAO-B using a fluorometric method.[29][30]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test this compound compounds

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B) as positive controls

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well black microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test this compound compounds and control inhibitors in the assay buffer.

-

Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Test compound or control inhibitor

-

MAO-A or MAO-B enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Add a mixture of the MAO substrate, Amplex Red, and HRP to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm) at 37°C. Record measurements at regular intervals for a defined period (e.g., 30 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Activation

This protocol details the direct measurement of TRPV1 channel activation by piperamides using the whole-cell patch-clamp technique.[14][31]

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2

-

Stock solutions of piperamides and capsaicin (B1668287) (positive control) in DMSO

-

Patch-clamp amplifier and data acquisition system

-

Microscope with perfusion system

Procedure:

-

Cell Culture: Culture TRPV1-expressing HEK293 cells on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Sealing and Configuration:

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Voltage Clamp and Recording:

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply various concentrations of the test this compound or capsaicin to the cell using the perfusion system.

-

Record the inward current elicited by the agonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each agonist concentration.

-

Construct a concentration-response curve by plotting the normalized current against the agonist concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response function.

-

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. The pleiotropic effects of piperine and the targeted activities of its synthetic derivatives highlight the potential of this chemical class in drug discovery. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key molecular interactions, quantitative data, and affected signaling pathways. Further exploration of the structure-activity relationships within the this compound class will undoubtedly lead to the development of novel therapeutics with enhanced potency and selectivity.

References

- 1. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doi.nrct.go.th [doi.nrct.go.th]

- 6. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A distinct structural mechanism underlies TRPV1 activation by piperine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Piperine ameliorates the severity of fibrosis via inhibition of TGF‑β/SMAD signaling in a mouse model of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

Piperamide Derivatives: A Technical Guide to Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast array of heterocyclic compounds, piperamide and its derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the anticancer potential of this compound derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Introduction to this compound Derivatives in Oncology

Piperidine (B6355638) and piperine (B192125), a major alkaloid from black pepper, are foundational structures in the design of numerous therapeutic agents due to their favorable pharmacological properties.[1][2] Amide derivatives of these scaffolds, broadly termed piperamides, have demonstrated a wide spectrum of biological activities, with a particular emphasis on their anticancer effects.[3] These compounds often exert their cytotoxic effects by interfering with critical cellular processes, including cell cycle progression, apoptosis, and key signaling pathways that are frequently dysregulated in cancer.[1][2] The structural versatility of the this compound core allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity against specific cancer types.[3]

Quantitative Anticancer Activity of this compound Derivatives

The in vitro cytotoxic activity of various this compound and related piperidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are critical metrics for quantifying the potency of these compounds. A summary of the reported activities for several exemplary derivatives is presented below.

| Compound/Derivative Name | Cancer Cell Line | Cell Type | Assay Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | Not Specified | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | Not Specified | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | Not Specified | 0.81 | [1] |

| MGC803 | Gastric | Not Specified | 1.09 | [1] | |

| MCF-7 | Breast | Not Specified | 1.30 | [1] | |

| Compound 16 | 786-0 | Kidney | Not Specified | 0.4 (µg/mL) | [1] |

| HT29 | Colon | Not Specified | 4.1 (µg/mL) | [1] | |

| NCI/ADR-RES | Ovarian (Resistant) | Not Specified | 17.5 (µg/mL) | [1] | |

| PC-3 | Prostate | Not Specified | <25 (µg/mL) | [1] | |

| Compound H7 (Piperine Derivative) | Hela | Cervical | MTT Assay | 11.86 ± 0.32 | [4] |

| MDA-MB-231 | Breast | MTT Assay | 10.50 ± 3.74 | [4] | |

| 293 T | Normal | MTT Assay | 147.45 ± 6.05 | [4] | |

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) | KBvin | P-gp-overexpressing | Not Specified | 4.94 | [3] |

| 4-(benzo[1][5]dioxol-5-ylmethyl) piperazine (B1678402) amide derivative (Compound 3) | MDA-MB-231 | Breast | MTT Assay | 11.3 | [6] |

| Compound A-11 (methyl piperazine derivative) | A-549 | Lung | Not Specified | 5.71 | [7] |

| HCT-116 | Colon | Not Specified | 4.26 | [7] | |

| MIAPaCa-2 | Pancreatic | Not Specified | 31.36 | [7] | |

| Piperine-based urea (B33335) derivative 8q | MDA-MB-231 | Breast (TNBC) | MTT Assay | 18.7 | [8] |

| Piperidine-3-carboxamide derivative 54 | A375 | Melanoma | Phenomic Assay | 0.03 | [9] |

| Benzoxazole-appended piperidine derivatives | MCF-7 | Breast | Not Specified | 33.32 ± 0.2 to 7.31 ± 0.43 | [10] |

| MDA-MB-231 | Breast | Not Specified | 1.66 ± 0.08 to 12.10 ± 0.57 | [10] |

Mechanisms of Anticancer Action

This compound derivatives employ a variety of mechanisms to induce cancer cell death. These often involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway.[11]

Studies have shown that treatment with certain piperine derivatives leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, resulting in a higher Bax:Bcl-2 ratio that favors apoptosis.[2] This is accompanied by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2][12]

Cell Cycle Arrest

This compound derivatives have also been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. For instance, some derivatives can arrest the cell cycle at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.[2][6] This is often a consequence of the compound's interaction with the cellular machinery that regulates cell cycle checkpoints.

DNA Interaction

Some highly functionalized piperidines are believed to exert their anticancer activity by interacting directly with DNA.[1] Spectroscopic and molecular modeling studies suggest that these derivatives can intercalate into the DNA double helix, disrupting critical processes like DNA replication and transcription, which ultimately leads to cell death.[1]

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives relies on a suite of well-established in vitro assays. Detailed methodologies for some of the key experiments are provided below.

General Synthesis Workflow for this compound Derivatives

A common synthetic route to this compound derivatives involves the coupling of a carboxylic acid with a piperidine-containing amine.

Protocol for Amide Coupling:

-

To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), add a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[5]

-

Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir at room temperature for approximately 15 minutes.[5]

-

Add the piperidine-containing amine (e.g., 2.0 eq) dropwise to the reaction mixture.[5]

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, work up the reaction by diluting with DCM and washing sequentially with a saturated sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[5]

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the this compound derivatives. Incubate for the desired treatment period (e.g., 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by viable cells.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.[11][14]

-

Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 60 minutes.[11]

-

Washing: Discard the supernatant and wash the plates multiple times with tap water and then air-dry.[11]

-

Staining: Add SRB solution to each well and incubate at room temperature.[11]

-

Removal of Unbound Dye: Wash the plates with acetic acid to remove unbound dye.[11]

-

Solubilization: Add a Tris base solution to solubilize the protein-bound dye.[11]

-

Absorbance Measurement: Measure the absorbance at approximately 565 nm. The absorbance is proportional to the total protein mass.[11]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of anticancer compounds.

-

Cell Lysis: After treating cells with the this compound derivatives, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to remove cell debris.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Immunoblotting:

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.[1]

-

Conclusion

This compound derivatives represent a versatile and potent class of anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and interact with DNA underscores their therapeutic potential. The continued exploration of this chemical space, guided by the robust experimental protocols outlined in this guide, holds significant promise for the development of novel and more effective cancer therapies. Further research, including in vivo studies and clinical trials, will be crucial to fully realize the clinical utility of these promising compounds.[4][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Piperamides: A Technical Guide for Drug Discovery

An in-depth exploration of the mechanisms, efficacy, and experimental evaluation of piperamides as potent anti-inflammatory agents.

Introduction

Piperamides, a class of naturally occurring and synthetic amide alkaloids, have garnered significant scientific attention for their diverse pharmacological activities, most notably their potent anti-inflammatory properties. Found abundantly in plants of the Piper genus, such as Piper nigrum (black pepper) and Piper longum (long pepper), these compounds, including well-studied examples like piperine (B192125), piperlongumine, and pellitorine, present promising avenues for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory effects of piperamides, detailing their molecular mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Mechanisms of Anti-inflammatory Action

Piperamides exert their anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors, signaling kinases, and inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Piperamides, such as piperine and piperlongumine, have been demonstrated to potently inhibit this pathway.[1][3][4] The mechanism of inhibition primarily involves preventing the degradation of the inhibitory protein IκBα.[4] This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby preventing the transcription of target inflammatory genes.[1][4][5] Some piperamide derivatives have also been shown to directly target IκB kinase (IKK), a critical upstream kinase in the NF-κB cascade.[2][6]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "Pro-inflammatory Stimuli" [shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Piperamides" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "IKK" [fillcolor="#FBBC05", fontcolor="#202124"]; "NF-kB/IkB" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NF-kB" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleus" [shape=cylinder, style=filled, fillcolor="#FFFFFF", color="#5F6368", height=1.5]; "Inflammatory Gene Expression" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Pro-inflammatory Stimuli" -> "IKK" [color="#EA4335"]; "IKK" -> "NF-kB/IkB" [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "NF-kB/IkB" -> "NF-kB" [label="IkB Degradation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "NF-kB" -> "Nucleus" [label="Translocation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; "Nucleus" -> "Inflammatory Gene Expression" [color="#4285F4"];

// Inhibition "Piperamides" -> "IKK" [arrowhead=tee, color="#34A853", label="Inhibition", fontsize=8, fontcolor="#34A853"]; "Piperamides" -> "NF-kB" [arrowhead=tee, color="#34A853", label="Inhibition of\nTranslocation", fontsize=8, fontcolor="#34A853"]; } caption: "Inhibition of the NF-κB Signaling Pathway by Piperamides."

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are crucial signaling molecules that regulate the production of inflammatory mediators.[1] Piperine has been shown to significantly decrease the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, indicating its ability to suppress MAPK activation.[1] By inhibiting this pathway, piperamides can reduce the expression of downstream targets such as pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][7]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "Inflammatory Stimuli" [shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Piperamides" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "MAPKKK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MAPKK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MAPK" [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124", label="MAPK\n(p38, ERK, JNK)"]; "Transcription Factors" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="AP-1, etc."]; "Pro-inflammatory Gene Expression" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Inflammatory Stimuli" -> "MAPKKK" [color="#EA4335"]; "MAPKKK" -> "MAPKK" [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "MAPKK" -> "MAPK" [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "MAPK" -> "Transcription Factors" [label="Activation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; "Transcription Factors" -> "Pro-inflammatory Gene Expression" [color="#4285F4"];

// Inhibition "Piperamides" -> "MAPK" [arrowhead=tee, color="#34A853", label="Inhibition of\nPhosphorylation", fontsize=8, fontcolor="#34A853"]; } caption: "Modulation of the MAPK Signaling Pathway by Piperamides."

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8] Piperlongumine has been identified as a natural inhibitor of the NLRP3 inflammasome.[8][9] It acts by disrupting the assembly of the inflammasome complex, including the association between NLRP3 and NEK7, and subsequent NLRP3 oligomerization.[8][9] This mechanism provides a distinct and significant avenue for the anti-inflammatory action of certain piperamides.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "PAMPs/DAMPs" [shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Piperlongumine" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "NLRP3" [fillcolor="#FBBC05", fontcolor="#202124"]; "NEK7" [fillcolor="#FBBC05", fontcolor="#202124"]; "ASC" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pro-caspase-1" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammasome Assembly" [shape=ellipse, style=dashed, color="#5F6368"]; "Caspase-1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pro-IL-1b" [fillcolor="#F1F3F4", fontcolor="#202124"]; "IL-1b" [shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "PAMPs/DAMPs" -> "NLRP3" [color="#EA4335"]; "NLRP3" -> "Inflammasome Assembly" [color="#5F6368"]; "NEK7" -> "Inflammasome Assembly" [color="#5F6368"]; "ASC" -> "Inflammasome Assembly" [color="#5F6368"]; "Pro-caspase-1" -> "Inflammasome Assembly" [color="#5F6368"]; "Inflammasome Assembly" -> "Caspase-1" [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "Caspase-1" -> "IL-1b" [label="Cleavage", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; "Pro-IL-1b" -> "IL-1b" [style=invis];

// Inhibition "Piperlongumine" -> "Inflammasome Assembly" [arrowhead=tee, color="#34A853", label="Disruption of Assembly", fontsize=8, fontcolor="#34A853"]; } caption: "Inhibition of the NLRP3 Inflammasome by Piperlongumine."

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of various piperamides has been quantified in numerous in-vitro and in-vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their potency.

Table 1: In-Vitro Anti-inflammatory Activity of Piperamides

| This compound | Assay | Cell Line | Stimulant | Endpoint | IC50 / % Inhibition | Reference |

| Piperine | NO Production | RAW 264.7 | LPS | Nitric Oxide | IC50: 19.5 µM (for a derivative) | [10] |

| Piperine | Cytokine Release | Human FLS | IL-1β | IL-6 Production | Significant inhibition at 10-100 µg/ml | [11] |

| Piperine | Cytokine Release | Human FLS | IL-1β | PGE2 Production | Significant inhibition at 10 µg/ml | [11] |

| Piperlongumine | NO Production | BV2 microglia | LPS | Nitric Oxide | Significant inhibition | [3] |

| Piperlongumine | Cytokine Release | BV2 microglia | LPS | TNF-α, IL-6 | Significant reduction | [3] |

| Pipernigramide E | NO Production | RAW 264.7 | LPS | Nitric Oxide | IC50: 4.74 ± 0.18 µM | [5] |

| Pipernigramide F | NO Production | RAW 264.7 | LPS | Nitric Oxide | IC50: 4.08 ± 0.19 µM | [5] |

| Pipernigramide G | NO Production | RAW 264.7 | LPS | Nitric Oxide | IC50: 3.71 ± 0.32 µM | [5] |

| Pellitorine | Cytokine Release | HUVECs | HMGB1 | Inflammatory response | Suppression of HMGB1 release | [7] |

Table 2: In-Vivo Anti-inflammatory Activity of Piperamides

| This compound | Animal Model | Assay | Dose | % Inhibition / Effect | Reference |

| Piperine | Rat | Carrageenan-induced paw edema | 20 and 100 mg/kg (oral) | Significant reduction in paw volume at 100 mg/kg | [11] |

| Piperine | Rat | Adjuvant-induced arthritis | 30 mg/kg (i.p.) | Reverted paw volume increase and reduced inflammation | [12] |

| Piperine | Mouse | S. aureus-induced endometritis | 25, 50, 100 mg/kg | Dose-dependent decrease in TNF-α, IL-1β, IL-6 | [1] |

| Piperlongumine | Mouse | LPS-induced endotoxemia | - | Suppressed endotoxemia | [8][9] |

| Piperlongumine | Mouse | MSU-induced peritonitis | - | Suppressed peritonitis | [8][9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the anti-inflammatory properties of piperamides. The following sections provide methodologies for key in-vitro and in-vivo assays.

In-Vitro Assays

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; A [label="Seed RAW 264.7 cells in 96-well plate"]; B [label="Pre-treat with this compound (various conc.)"]; C [label="Stimulate with LPS (1 µg/mL)"]; D [label="Incubate for 20-24 hours"]; E [label="Collect supernatant"]; F [label="Add Griess Reagent"]; G [label="Measure Absorbance at 540 nm"]; H [label="Calculate % NO Inhibition"];

// Edges A -> B -> C -> D -> E -> F -> G -> H [color="#4285F4"]; } caption: "Workflow for Nitric Oxide (NO) Production Assay."

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test this compound. The cells are pre-treated for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (without this compound) and a negative control (without LPS) are included.

-

Incubation: The plate is incubated for 20-24 hours.

-

Nitrite (B80452) Quantification: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7, BV2 microglia, or human fibroblast-like synoviocytes) are cultured, seeded, and treated with piperamides and a pro-inflammatory stimulus (e.g., LPS or IL-1β) as described in the NO assay protocol.

-

Supernatant Collection: After the desired incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The concentration of each cytokine is determined from a standard curve, and the percentage of inhibition by the this compound is calculated compared to the stimulated control.

-

Cell Lysis: Following treatment with piperamides and a stimulus, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

In-Vivo Assays

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; A [label="Acclimatize animals"]; B [label="Administer this compound or Vehicle (oral/i.p.)"]; C [label="Inject Carrageenan into hind paw"]; D [label="Measure paw volume at regular intervals (0, 1, 2, 3, 4h)"]; E [label="Calculate % Edema Inhibition"];

// Edges A -> B -> C -> D -> E [color="#4285F4"]; } caption: "Workflow for Carrageenan-Induced Paw Edema Assay."

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Treatment: The animals are divided into groups and orally or intraperitoneally administered with the test this compound at various doses, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle-treated control group.

Conclusion and Future Directions

Piperamides represent a compelling class of natural and synthetic compounds with significant anti-inflammatory potential. Their ability to modulate key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores their promise as lead compounds for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data presented herein highlights the potent activity of several piperamides, while the detailed experimental protocols provide a framework for their continued investigation.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.[10] Further elucidation of their pharmacokinetic and pharmacodynamic profiles is also essential for their translation into clinical applications. The comprehensive information provided in this technical guide aims to facilitate and accelerate the research and development of this compound-based anti-inflammatory drugs, ultimately contributing to the discovery of new and effective treatments for inflammatory disorders.

References

- 1. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperlongumine inhibits neuroinflammation via regulating NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 11. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of piperine in adjuvant-induced arthritic rats--a biochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Piperamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and stroke, represent a significant and growing global health burden. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Consequently, the development of neuroprotective agents that can slow or halt this degenerative process is a major focus of therapeutic research. Among the diverse classes of molecules being investigated, piperamide compounds have emerged as a promising source of lead structures. This technical guide provides an in-depth overview of the neuroprotective effects of various this compound-containing molecules, with a focus on their mechanisms of action, experimental validation, and therapeutic potential. We will delve into both naturally occurring piperamides, such as piperine (B192125), and novel synthetic derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanisms of Neuroprotection by this compound Compounds

This compound compounds exert their neuroprotective effects through a variety of mechanisms, often targeting multiple pathways implicated in neuronal cell death and dysfunction. The primary mechanisms identified include antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of specific intracellular signaling cascades.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key contributors to the pathophysiology of neurodegenerative diseases. Many this compound compounds have demonstrated potent antioxidant and anti-inflammatory properties. For instance, piperine, the major alkaloid from black pepper, has been shown to scavenge free radicals, reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes.[1][2] This helps to protect neurons from the damaging effects of reactive oxygen species (ROS). Furthermore, piperine and its analogues can suppress the activation of microglia and astrocytes, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]

Anti-apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, its dysregulation can lead to excessive neuronal loss. This compound compounds have been shown to interfere with apoptotic signaling cascades. One key mechanism is the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Piperine has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c, a key initiator of the caspase cascade.[1]

Key Signaling Pathways Modulated by this compound Compounds

Beyond their general antioxidant and anti-inflammatory effects, this compound compounds can modulate specific signaling pathways that are crucial for neuronal survival and function.

NGF/TrkA/Akt/GSK3β Signaling Pathway

The Nerve Growth Factor (NGF) signaling pathway is essential for the survival, differentiation, and maintenance of neurons. Piperine has been shown to upregulate this pathway, providing significant neuroprotection in models of excitotoxicity.[3][4][5] It achieves this by increasing the expression of NGF and its receptor, TrkA. This, in turn, activates downstream signaling through Protein Kinase B (Akt) and inhibits Glycogen (B147801) Synthase Kinase 3β (GSK3β), a protein implicated in neuronal apoptosis and tau hyperphosphorylation.[3][4][5][6]

JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of inflammation. In the context of neurodegeneration, the JAK2/STAT3 pathway is often over-activated, leading to a pro-inflammatory state. Piperine has been demonstrated to exert neuroprotective effects by inhibiting this pathway.[7][8] By reducing the phosphorylation of JAK2 and STAT3, piperine can decrease the expression of downstream inflammatory mediators, thereby reducing neuroinflammation and protecting neurons from damage.[7][8]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound compounds has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data from this research.

Table 1: In Vitro Neuroprotective Activity of this compound Compounds

| Compound | Cell Line | Neurotoxic Insult | Concentration | % Cell Viability Increase / Neuroprotection | Reference |

| Piperine | SH-SY5Y | Aβ (1-42) | 25.02 µM (EC50) | 50% effective concentration | [9] |

| Piperine | Hippocampal Neurons | Glutamate (B1630785) | 10 µM | Significant protection | [10] |

| Compound 9d (Cinnamamide-piperazine derivative) | SH-SY5Y | Glutamate | 1 µM | 56.53% | [11] |

| Compound 9d (Cinnamamide-piperazine derivative) | SH-SY5Y | Glutamate | 10 µM | 59.65% | [11] |

| Compound 9c (Cinnamamide-piperazine derivative) | SH-SY5Y | Glutamate | 1 µM | 60.09% | [11] |

| Compound 9c (Cinnamamide-piperazine derivative) | SH-SY5Y | Glutamate | 10 µM | 57.41% | [11] |

| Piperine Analog 3b | PC12 | H2O2 | 100 µM | Significant protection | [12] |

| HJ105 (Piperine derivative) | SH-SY5Y | Aβ (1-42) | 2, 10, 50 µM | Significant improvement | [12] |

| Compound A10 (Piperidine urea (B33335) derivative) | SH-SY5Y | Not specified | Various | Superior to Fenazinel | [13] |

Table 2: In Vivo Neuroprotective Activity of this compound Compounds

| Compound | Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Reference |

| Piperine | Rat | Kainic Acid-induced Excitotoxicity | 10 or 50 mg/kg, i.p. | Reduced neuronal loss, improved memory | [3][4][5][14] |

| Piperine | Mouse | MPTP-induced Parkinson's Disease | 10 mg/kg, p.o. | Attenuated motor deficits, protected dopaminergic neurons | [1][15] |

| Piperine | Rat | Middle Cerebral Artery Occlusion (MCAO) | 10 and 20 mg/kg, p.o. | Reduced infarct volume, improved neurological score | [16] |